Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604660
InChI: InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)
SMILES: CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

CAS No.:

Cat. No.: VC13604660

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate -

Specification

Molecular Formula C10H18ClNO4
Molecular Weight 251.71 g/mol
IUPAC Name chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)
Standard InChI Key UJUNDWHIFKCLMQ-UHFFFAOYSA-N
SMILES CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Canonical SMILES CC(CC(=O)OCCl)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, with the following key characteristics:

  • Molecular formula: C₁₀H₁₈ClNO₄

  • SMILES: CC(CC(=O)OCCl)NC(=O)OC(C)(C)C

  • InChIKey: UJUNDWHIFKCLMQ-UHFFFAOYSA-N

The Boc group protects the amino functionality, while the chloromethyl moiety facilitates nucleophilic substitutions. Stereochemical variants, such as the (R)- and (S)-enantiomers, are commercially available and critical for asymmetric synthesis .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported (liquid at RT)
Boiling PointDecomposes before boiling
SolubilitySoluble in DCM, THF, acetone
StabilityMoisture-sensitive; store at 2–8°C

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves two stages:

  • Boc Protection: Reacting 3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N).

  • Chloromethylation: Treating the Boc-protected intermediate with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions .

Example Reaction:

3-((Boc)amino)butanoic acid+ClCH₂OCOClEt₃N, DCMChloromethyl 3-((Boc)amino)butanoate+HCl\text{3-((Boc)amino)butanoic acid} + \text{ClCH₂OCOCl} \xrightarrow{\text{Et₃N, DCM}} \text{Chloromethyl 3-((Boc)amino)butanoate} + \text{HCl}

Key Reactivity

  • Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, or alcohols to form alkylated products .

  • Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, yielding a free amine for further functionalization.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a versatile building block for introducing side-chain modifications in peptides. For example:

  • Solid-Phase Synthesis: Its chloromethyl group anchors peptides to resin supports, enabling automated synthesis .

  • Conjugation: Reacts with cysteine residues or other nucleophiles to form stable thioether or ester linkages .

Pharmaceutical Intermediates

It is employed in synthesizing protease inhibitors and kinase modulators. A notable example is its use in preparing oxetanyl peptidomimetics, which enhance metabolic stability in drug candidates .

Research Findings and Comparative Analysis

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.60 (d, J = 7.0 Hz, 1H, NH), 4.44 (d, J = 7.0 Hz, 1H, CH₂Cl), 1.45 (s, 9H, Boc).

  • IR: Peaks at 1728 cm⁻¹ (C=O ester) and 1555 cm⁻¹ (N–H bend) .

Comparison with Analogous Compounds

CompoundKey DifferencesApplication
Methyl 3-((Boc)amino)propanoateLacks chloromethyl group; lower reactivityCarboxylate activation
(R)-Chloromethyl Boc-aminobutanoateEnantioselective synthesisChiral drug intermediates
Boc-Tle-OH (tert-leucine derivative)Bulkier side chain; altered solubilityPeptide stability

Data sources:

HazardPrecautionary Measures
Skin/Eye Irritant (GHS Cat. 2)Use nitrile gloves, goggles
Moisture SensitivityStore under argon or nitrogen

Future Perspectives

Ongoing research explores its utility in targeted drug delivery (e.g., antibody-drug conjugates) and biodegradable polymers. Computational studies aim to predict its reactivity in novel catalytic systems .

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